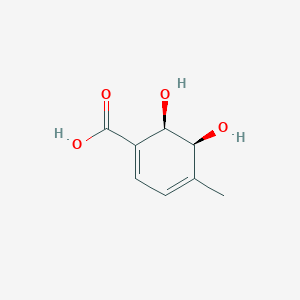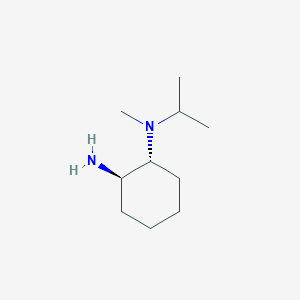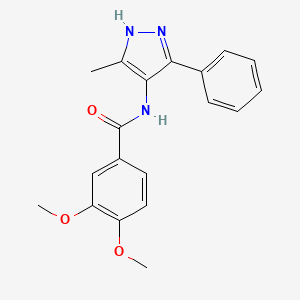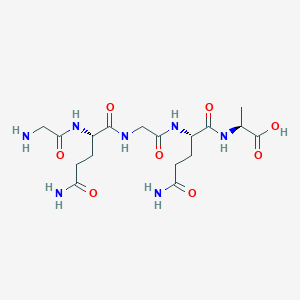![molecular formula C17H13NO4 B12578793 4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate](/img/structure/B12578793.png)
4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Z)-(3-氧代-3,4-二氢-2H-1,4-苯并噁嗪-2-亚基)甲基]苯乙酸酯是一种复杂的化合物,属于苯并噁嗪类。苯并噁嗪以其多种生物活性而闻名,常用于药物化学研究。
准备方法
合成路线和反应条件
4-[(Z)-(3-氧代-3,4-二氢-2H-1,4-苯并噁嗪-2-亚基)甲基]苯乙酸酯的合成通常涉及在受控条件下对适当的前体进行环化反应。一种常见的方法涉及邻氨基苯酚与醛的反应,然后环化形成苯并噁嗪环。随后,通过酯化反应引入苯乙酸酯基团。
工业生产方法
这种化合物的工业生产可能涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。仔细选择催化剂和溶剂来促进反应,并采用重结晶或色谱等纯化步骤分离最终产物。
化学反应分析
反应类型
4-[(Z)-(3-氧代-3,4-二氢-2H-1,4-苯并噁嗪-2-亚基)甲基]苯乙酸酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的氧化态,可能改变其生物活性。
还原: 还原反应可以改变官能团,从而产生不同的衍生物。
取代: 亲电和亲核取代反应可以将新的官能团引入分子中。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)以及用于取代反应的各种亲核试剂和亲电试剂。反应条件,如温度、溶剂和 pH 值,经过优化以实现所需的转化。
主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能生成醌类衍生物,而还原可能生成胺类衍生物。取代反应可以引入各种官能团,从而生成多种化学实体。
科学研究应用
4-[(Z)-(3-氧代-3,4-二氢-2H-1,4-苯并噁嗪-2-亚基)甲基]苯乙酸酯在科学研究中有多种应用:
化学: 用作合成更复杂分子和研究反应机理的构建块。
生物学: 对其潜在的生物活性进行研究,包括抗菌、抗炎和抗癌活性。
医学: 由于其独特的结构和生物活性,被探索为潜在的治疗剂。
工业: 用于开发新材料和化学工艺。
作用机制
4-[(Z)-(3-氧代-3,4-二氢-2H-1,4-苯并噁嗪-2-亚基)甲基]苯乙酸酯的作用机制涉及其与特定分子靶点和途径的相互作用。苯并噁嗪环可以与酶和受体相互作用,调节其活性。苯乙酸酯基团可以增强化合物穿透细胞膜的能力,从而提高其生物利用度。确切的分子靶点和途径取决于具体的生物学环境,并且是正在进行的研究的主题。
相似化合物的比较
类似化合物
苯并噁嗪衍生物: 具有类似苯并噁嗪环但取代基不同的化合物。
苯乙酸酯衍生物: 具有苯乙酸酯基团但核心结构不同的化合物。
独特性
4-[(Z)-(3-氧代-3,4-二氢-2H-1,4-苯并噁嗪-2-亚基)甲基]苯乙酸酯的独特之处在于它独特地结合了苯并噁嗪环和苯乙酸酯基团。这种组合赋予其独特的化学和生物学特性,使其成为研究和潜在治疗应用的宝贵化合物。
属性
分子式 |
C17H13NO4 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC 名称 |
[4-[(Z)-(3-oxo-4H-1,4-benzoxazin-2-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C17H13NO4/c1-11(19)21-13-8-6-12(7-9-13)10-16-17(20)18-14-4-2-3-5-15(14)22-16/h2-10H,1H3,(H,18,20)/b16-10- |
InChI 键 |
AWUZHSQWMNOLSW-YBEGLDIGSA-N |
手性 SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)NC3=CC=CC=C3O2 |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2C(=O)NC3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12578719.png)

![1-Azatricyclo[7.2.0.03,6]undecane](/img/structure/B12578735.png)

![Benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro-](/img/structure/B12578744.png)
![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-](/img/structure/B12578746.png)
![1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]-](/img/structure/B12578750.png)
![6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12578753.png)


![4,4'-[(4-Methylcyclohexyl)methylene]diphenol](/img/structure/B12578772.png)
![N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12578776.png)
![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine](/img/structure/B12578787.png)
